8-Amino-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-Amino-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structure, which includes an amino group, a dichlorobenzyl group, and a methyl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Ring: Starting from simple precursors like formamide and cyanamide, the purine ring can be constructed through cyclization reactions.
Introduction of Substituents: The amino group, dichlorobenzyl group, and methyl group are introduced through various substitution reactions. For example, the dichlorobenzyl group can be added via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, often involving recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Amino-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the dichlorobenzyl group to a benzyl group.
Substitution: The amino and dichlorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Amino-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
8-Amino-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the dichloro substitution.
8-Amino-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a single chlorine atom in the benzyl group.
8-Amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Chlorine atom is positioned differently on the benzyl group.
Uniqueness
The presence of the 2,4-dichlorobenzyl group in 8-Amino-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced binding affinity to molecular targets.
Properties
Molecular Formula |
C13H11Cl2N5O2 |
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Molecular Weight |
340.16 g/mol |
IUPAC Name |
8-amino-7-[(2,4-dichlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H11Cl2N5O2/c1-19-10-9(11(21)18-13(19)22)20(12(16)17-10)5-6-2-3-7(14)4-8(6)15/h2-4H,5H2,1H3,(H2,16,17)(H,18,21,22) |
InChI Key |
CMDBNHHIPPJMML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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